S-Methyl propan-2-ylcarbamothioate
Description
Properties
CAS No. |
39078-52-9 |
|---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
S-methyl N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C5H11NOS/c1-4(2)6-5(7)8-3/h4H,1-3H3,(H,6,7) |
InChI Key |
GDVQMNQRBNJSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Methyl propan-2-ylcarbamothioate can be synthesized through the reaction of 2-(adamantan-1-yl)propan-2-ol with methyl thiocyanate in sulfuric acid. This reaction involves intermolecular hydride transfer, resulting in the formation of the desired compound . The reaction conditions typically include the use of sulfuric acid as a catalyst and maintaining a controlled temperature to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
S-Methyl propan-2-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium thiolate for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
S-Methyl propan-2-ylcarbamothioate is a chemical compound with the molecular formula . While comprehensive data tables and documented case studies focusing solely on the applications of this specific compound are not available within the provided search results, related information can be gathered from the available literature to infer potential applications and synthesis methods.
Synthesis and Chemical Reactions:
- Synthesis of Thiazol-2(3H)-one Derivatives A related study describes an iodine-promoted [3+2] cyclization reaction between thiocarbamates and enaminones for the synthesis of thiazol-2(3H)-one derivatives . This protocol involves C-S and C-N bond formation and exhibits good functional group tolerance, proceeding well at room temperature and providing up to 98% yield .
Potential Applications:
- Laboratory Chemicals and Pharmaceuticals 2-methylpropan-2-ol, a related compound, is used in laboratory chemicals and pharmaceuticals . This suggests that this compound may have similar applications in these fields.
- Rubber Vulcanization Accelerators A flaked form of N-cyclohexyl benzothiazole-S-sulfenamide is used as a rubber vulcanization accelerator, benefiting from its free-flowing properties in automatic rubber compounding . Thiocarbamates, including this compound, might find use as accelerators or related additives in the rubber industry due to their structural similarities.
- Modulation of NR2F6 Activity Heterocyclic compounds are used to modulate the activity of NR2F6 and may be used in related methods . Although not directly related to this compound, this highlights the potential of heterocyclic compounds in biological applications.
- Adhesives Polyisoprene and styrene/isoprene/styrene copolymers are used in pressure-sensitive adhesive compositions . These materials may be used alongside other compounds with similar properties of this compound.
- Coatings and Cleaning Products 2-methylpropan-2-ol is used in coating products, washing, and cleaning products . Therefore, this compound may have similar applications.
Mechanism of Action
The mechanism of action of S-Methyl propan-2-ylcarbamothioate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
S-Methyl N-methylcarbamothioate: Another sulfur-containing derivative with similar reactivity.
S-Methyl N-propan-2-ylcarbamothioate: A closely related compound with slight structural differences.
Uniqueness
S-Methyl propan-2-ylcarbamothioate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for S-methyl propan-2-ylcarbamothioate, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of thiocarbamate derivatives typically involves nucleophilic substitution between a thiol and a carbamoyl chloride. For this compound, consider using propan-2-ylamine as the starting amine, reacting it with carbon disulfide to form the thiocarbamate intermediate, followed by methylation with methyl iodide. Optimize solvent polarity (e.g., THF or DMF) and temperature (40–60°C) to enhance reaction efficiency. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- δ 1.2–1.4 ppm (doublet, 6H, isopropyl CH₃ groups),
- δ 3.3–3.5 ppm (septet, 1H, isopropyl CH),
- δ 2.1–2.3 ppm (singlet, 3H, S-methyl group).
- IR : Confirm the presence of C=S (thioamide I band at ~1250 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹). Compare with reference spectra of structurally analogous compounds like S-methyl methylphosphonothioate derivatives .
Q. What factors influence the hydrolytic stability of this compound in aqueous environments?
- Methodological Answer : Stability studies should assess pH dependence (e.g., buffer solutions from pH 2–12), temperature (25–60°C), and ionic strength. Use LC-MS to quantify degradation products. For example, hydrolysis under alkaline conditions may yield propan-2-ylamine and methyl thiolate. Compare degradation kinetics with structurally similar compounds like O-isopropyl methylphosphonothioate esters, which show accelerated hydrolysis at pH > 10 .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD simulations) predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to identify electrophilic/nucleophilic sites. For example, the sulfur atom in the C=S group is highly nucleophilic, making it susceptible to oxidation.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to model hydrolysis pathways. Compare activation energies with experimental data to validate predictions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables such as:
- Purity : Impurities in synthesized batches (e.g., unreacted propan-2-ylamine) may skew bioassay results.
- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. ethanol).
- Structural Confirmation : Ensure all compared compounds are verified via X-ray crystallography or high-resolution MS, as misassignment of isopropyl vs. cyclopentyl substituents can occur .
Q. How can isotopic labeling (²H, ¹³C) trace metabolic pathways of this compound in biological systems?
- Methodological Answer : Synthesize deuterated analogs (e.g., CD₃-S-propan-2-ylcarbamothioate) and administer them in in vitro models (e.g., liver microsomes). Use LC-MS/MS to track labeled metabolites, such as methyl sulfoxide or sulfone derivatives. Compare fragmentation patterns with unlabeled controls to distinguish endogenous vs. exogenous metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
